3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid

描述

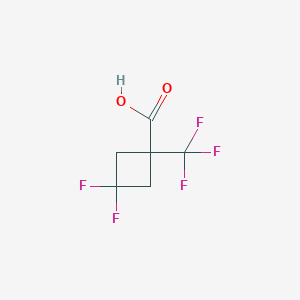

3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid (CAS: 2167095-52-3) is a fluorinated cyclobutane derivative with the molecular formula C₆H₅F₅O₂ and a molecular weight of 204.09 g/mol . Its structure features a cyclobutane ring substituted with a trifluoromethyl group at position 1 and two fluorine atoms at position 3, alongside a carboxylic acid moiety. This compound is of interest in medicinal chemistry due to the conformational rigidity imparted by the cyclobutane ring and the electronic effects of fluorine atoms, which enhance metabolic stability and binding affinity in drug candidates .

属性

IUPAC Name |

3,3-difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F5O2/c7-5(8)1-4(2-5,3(12)13)6(9,10)11/h1-2H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIJVVNYGUMTIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)(C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid typically involves the fluorination of cyclobutane derivatives. One common method is the reaction of cyclobutane-1-carboxylic acid with fluorinating agents such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3) under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale fluorination processes. These processes require specialized equipment to handle the highly reactive fluorinating agents and ensure the safety of the production environment.

化学反应分析

Types of Reactions: 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: The oxidation of the compound can yield carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or aldehydes.

Substitution: Substitution reactions can result in the formation of various fluorinated derivatives.

科学研究应用

3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biological assays.

Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for pharmaceuticals.

Industry: The compound is employed in the development of advanced materials and coatings due to its unique chemical properties.

作用机制

The mechanism by which 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism can vary based on the context in which the compound is used.

相似化合物的比较

Structural and Physical Properties

The table below summarizes key structural analogs, their substituents, and physical properties:

| Compound Name | CAS Number | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| Target Compound | 2167095-52-3 | C₆H₅F₅O₂ | 1-CF₃, 3,3-F₂ | 204.09 | High fluorination; potential for enhanced stability and lipophilicity |

| 3,3-Difluoro-1-methylcyclobutane-1-carboxylic acid | 227607-43-4 | C₆H₈F₂O₂ | 1-CH₃, 3,3-F₂ | 150.12 | Methyl group increases lipophilicity; simpler fluorination pattern |

| 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | 1408075-99-9 | C₅H₅F₃O₂ | 3-CF₃ | 158.09 | Single trifluoromethyl group; lacks difluoro substitution |

| 3,3-Difluorocyclobutanecarboxylic acid | 107496-54-8 | C₅H₆F₂O₂ | 3,3-F₂ | 136.10 | No trifluoromethyl group; lower molecular weight and complexity |

| 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid | - | C₆H₇F₃O₃ | 3-OH, 3-CF₃ | 184.11 | Hydroxyl group introduces polarity; potential for hydrogen bonding |

Key Observations :

- The target compound has the highest fluorination density (five fluorine atoms), which may improve metabolic stability compared to analogs like 3,3-Difluorocyclobutanecarboxylic acid (two fluorines) .

- Compounds with trifluoromethyl groups (e.g., 3-(trifluoromethyl)cyclobutane-1-carboxylic acid) exhibit strong electron-withdrawing effects, enhancing acidity and influencing binding interactions .

Challenges and Limitations

- Synthetic Complexity : Introducing multiple fluorine atoms requires harsh conditions (e.g., SF₄/HF), posing safety and scalability issues . Merck researchers reported low yields (e.g., <50%) in similar cyclobutane syntheses due to poor regioselectivity .

- Solubility : High fluorination can reduce aqueous solubility, necessitating formulation optimization .

生物活性

3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid, with the CAS Number 2167095-52-3, is a fluorinated organic compound notable for its unique chemical structure and potential biological applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H5F5O2

- Molecular Weight : 204.1 g/mol

- IUPAC Name : this compound

- Purity : Typically available at 97% purity .

Synthesis Methods

The synthesis of this compound generally involves the fluorination of cyclobutane derivatives. Common methods include:

- Fluorination Reactions :

-

Industrial Production :

- Large-scale production utilizes specialized equipment to handle reactive fluorinating agents safely .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets in biological systems. These interactions can lead to:

- Enzyme Inhibition : The compound may inhibit certain enzymes, which is critical in drug design and development.

- Receptor Interaction : It can modulate receptor activity, impacting various biochemical pathways .

Case Studies and Research Findings

Several studies have highlighted the biological significance of compounds containing trifluoromethyl groups, including:

-

Inhibition Studies :

- Research indicates that trifluoromethyl-containing compounds often exhibit enhanced potency in inhibiting biological targets compared to their non-fluorinated counterparts. For instance, the inclusion of a trifluoromethyl group has been shown to increase the inhibitory effect on serotonin uptake by six-fold .

- Drug Development Applications :

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is presented below:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C6H5F5O2 | Enzyme inhibition |

| 3,3-Difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid | C6H5F5O2 | Antiviral properties |

| 3,3-Difluoro-1-(trifluoromethyl)cyclopentane-1-carboxylic acid | C6H5F5O2 | Potential anti-cancer activity |

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 3,3-difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid?

Route A : Starts with 4-oxocyclobutane precursors. Cyclobutanones are treated with trifluoromethylating agents (e.g., TMS triflate) under fluoride catalysis, followed by hydrogenation and oxidation. Yields range from 23% to 40% for related analogs ().

Route B : Involves anionic ring-closure strategies to form bicyclic intermediates (e.g., benzyl 3-(trifluoromethyl)bicyclo[1.1.0]butane-1-carboxylate), followed by deprotection. However, this route faces challenges, including low yields (~30%) and byproduct formation during hydrogenolysis ().

- Key Considerations : Temperature control and inert atmospheres are critical to minimize side reactions ().

Q. How is the compound characterized structurally and spectroscopically?

- Answer : Key characterization methods include:

- NMR : NMR identifies fluorine environments (e.g., δ −88 to −91 ppm for trifluoromethyl groups; ).

- Mass Spectrometry : HRMS confirms molecular weight (e.g., 136.1 g/mol for analogs; ).

- X-ray Crystallography : Resolves cyclobutane ring strain and substituent geometry (not explicitly stated but inferred from analogous compounds).

- Data Table :

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | CHFO | |

| Molecular Weight | 220.11 g/mol | Calculated |

| NMR | δ −88.5 to −91.5 ppm (split peaks) |

Q. What role does the trifluoromethyl group play in bioactivity?

- Answer : The trifluoromethyl group enhances:

- Hydrophobicity : Improves membrane permeability ().

- Metabolic Stability : Reduces oxidative degradation ( ).

- Target Binding : Polar interactions with enzymes (e.g., kinases) via CF-π stacking ().

- Example : Analogous compounds show anti-tumor activity (IC < 10 µM against MCF-7 cells; ).

Advanced Research Questions

Q. How do steric and electronic factors influence substitution reactions at the cyclobutane core?

- Answer :

- Steric Effects : The cyclobutane ring’s small size creates high ring strain, favoring nucleophilic attacks at less hindered positions (e.g., axial vs. equatorial substituents; ).

- Electronic Effects : Electron-withdrawing trifluoromethyl groups deactivate adjacent carbons, slowing electrophilic substitution but enhancing radical stability ( ).

- Case Study : In hydrogenolysis of BCB intermediates, steric crowding leads to incomplete deprotection and byproducts ().

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Answer : Discrepancies arise from:

- Reaction Scale : Milligram-scale routes ( ) report higher yields (40%) than multigram syntheses (23–30%; ).

- Purification Methods : Chromatography vs. recrystallization impacts purity and yield ().

Q. What computational methods are used to predict the compound’s reactivity?

- Answer :

- DFT Calculations : Model transition states for ring-opening reactions (e.g., cyclobutane → acyclic intermediates; ).

- Molecular Dynamics : Simulate interactions with biological targets (e.g., binding free energy calculations for enzyme inhibition; ).

- Validation : Experimental NMR shifts correlate with computed electrostatic potentials ().

Methodological Challenges & Solutions

Q. How are enantiomeric impurities addressed during synthesis?

- Answer :

- Chiral Resolution : Use of enantioselective catalysts (e.g., Ru-BINAP complexes) in hydrogenation steps ( ).

- Chromatography : Chiral stationary phases (e.g., amylose-based) separate diastereomers ().

- Case Study : A Merck route achieved >95% ee via asymmetric hydrogenation but required costly catalysts ().

Q. What strategies mitigate degradation during storage?

- Answer :

- Temperature : Store at −20°C under argon to prevent hydrolysis of the carboxylic acid group ( ).

- Stabilizers : Add molecular sieves to absorb moisture ().

Data Contradictions & Analysis

| Observation | Hypothesis | Resolution |

|---|---|---|

| Variable anti-tumor activity (IC) | Batch purity differences () | Standardize HPLC purity ≥98% ( ) |

| Divergent NMR shifts | Solvent polarity effects () | Use DMSO-d for consistency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。